molecular formula C2HBrN4 B6174517 3-bromo-1,2,4,5-tetrazine CAS No. 2396594-00-4

3-bromo-1,2,4,5-tetrazine

Cat. No.: B6174517
CAS No.: 2396594-00-4
M. Wt: 160.96 g/mol
InChI Key: UEJIYDWOWWMWST-UHFFFAOYSA-N
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Description

3-Bromo-1,2,4,5-tetrazine is a heterocyclic compound containing a six-membered ring with four nitrogen atoms and one bromine atom. This compound is part of the tetrazine family, known for its unique electronic properties and reactivity. The presence of the bromine atom enhances its reactivity, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-1,2,4,5-tetrazine typically involves a multi-step process starting from commercially available materials. One common method involves the reaction of 3-amino-1,2,4,5-tetrazine with bromine under controlled conditions. This reaction proceeds through electrophilic aromatic substitution, where the bromine atom is introduced into the tetrazine ring.

Another method involves the use of nucleophilic aromatic substitution, where a suitable nucleophile reacts with a precursor tetrazine compound to introduce the bromine atom. This method is advantageous due to its mild reaction conditions and high selectivity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1,2,4,5-tetrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and other nucleophiles.

    Electrophiles: Various electrophilic reagents for substitution reactions.

    Cycloaddition Partners: Strained alkenes and alkynes for Diels-Alder reactions.

Major Products

Scientific Research Applications

3-Bromo-1,2,4,5-tetrazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex heterocyclic compounds and bioorthogonal reagents.

    Biology: Employed in protein labeling and bioconjugation studies due to its reactivity and selectivity.

    Medicine: Investigated for drug delivery systems and therapeutic applications through bioorthogonal chemistry.

    Industry: Utilized in the synthesis of high-energy materials and advanced polymers.

Mechanism of Action

The mechanism of action of 3-bromo-1,2,4,5-tetrazine involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group, facilitating nucleophilic aromatic substitution. In cycloaddition reactions, the tetrazine ring undergoes [4+2] cycloaddition with strained alkenes or alkynes, forming stable adducts. These reactions are often used in bioorthogonal chemistry for site-specific labeling and drug release .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-1,2,4,5-tetrazine is unique due to the presence of the bromine atom, which enhances its reactivity and selectivity in various chemical reactions. Its ability to participate in bioorthogonal reactions makes it particularly valuable in biological and medicinal research .

Properties

IUPAC Name

3-bromo-1,2,4,5-tetrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HBrN4/c3-2-6-4-1-5-7-2/h1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEJIYDWOWWMWST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN=C(N=N1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HBrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2396594-00-4
Record name 3-bromo-1,2,4,5-tetrazine
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